molecular formula C18H19N5O3S3 B2594340 2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 496029-01-7

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2594340
CAS No.: 496029-01-7
M. Wt: 449.56
InChI Key: USDJCAVECLYMDM-UHFFFAOYSA-N
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Description

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S3 and its molecular weight is 449.56. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

Research on related compounds demonstrates the significance of crystallography in understanding the molecular conformation, which is crucial for the design of potential therapeutic agents. For example, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into their folded conformation, highlighting the inclination of the pyrimidine ring relative to the benzene ring, which impacts molecular interactions and stability (Subasri et al., 2017). Similar structural analyses are fundamental in designing compounds with desired biological activities.

Antitumor and Antimicrobial Potential

Compounds structurally related to the query molecule have been investigated for their antitumor and antimicrobial activities. For instance, novel acetamide, pyrrole, and pyrrolopyrimidine derivatives have shown promising antitumor activity, with some compounds outperforming known therapeutic agents such as doxorubicin (Alqasoumi et al., 2009). This suggests the potential of the chemical framework for developing new anticancer drugs.

Drug Design and Synthesis

The design and synthesis of classical and nonclassical antifolates based on pyrrolo[2,3-d]pyrimidine antifolates underscore the compound's relevance in targeting key enzymes like thymidylate synthase and dihydrofolate reductase, essential for nucleotide biosynthesis and thus critical in cancer therapy (Gangjee et al., 2007). Such studies provide a roadmap for the synthesis of related compounds and their evaluation as potential therapeutics.

Quantum Chemical Insights

Research into similar molecules, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, provides quantum chemical insights into their molecular structure, interactions, and drug-likeness properties. These studies are vital for predicting the antiviral potency and understanding the binding modes of potential drugs against specific targets, such as SARS-CoV-2 proteins (Mary et al., 2020).

Properties

IUPAC Name

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S3/c19-16-15-12-3-1-2-4-13(12)28-17(15)23-18(22-16)27-9-14(24)21-10-5-7-11(8-6-10)29(20,25)26/h5-8H,1-4,9H2,(H,21,24)(H2,19,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDJCAVECLYMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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